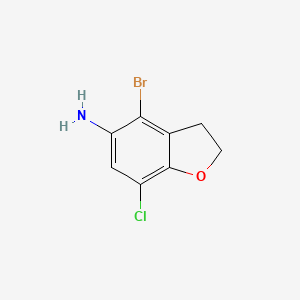
4-Bromo-7-chloro-2,3-dihydrobenzofuran-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine is a chemical compound that belongs to the benzofuran family. The unique structural features of benzofuran compounds make them a privileged structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the reaction of benzofuran with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine: shares structural similarities with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin.
Benzothiophene derivatives: These compounds have a similar heterocyclic structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Indole compounds have a similar aromatic ring system and exhibit diverse biological activities.
Uniqueness
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine is unique due to its specific halogen substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
4-bromo-7-chloro-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-7-4-1-2-12-8(4)5(10)3-6(7)11/h3H,1-2,11H2 |
InChI Key |
MLMVSNFDFTWWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C21)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















